Cas no 1707396-09-5 (Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide)

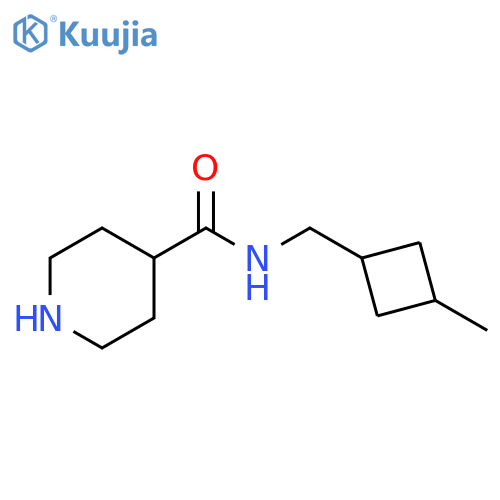

1707396-09-5 structure

商品名:Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide

CAS番号:1707396-09-5

MF:C12H22N2O

メガワット:210.315883159637

CID:5210650

Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 化学的及び物理的性質

名前と識別子

-

- Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide

-

- インチ: 1S/C12H22N2O/c1-9-6-10(7-9)8-14-12(15)11-2-4-13-5-3-11/h9-11,13H,2-8H2,1H3,(H,14,15)

- InChIKey: ISJPRERBLNLVJH-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C(NCC2CC(C)C2)=O)CC1

Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM508951-1g |

N-((3-Methylcyclobutyl)methyl)piperidine-4-carboxamide |

1707396-09-5 | 97% | 1g |

$987 | 2022-12-31 |

Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1707396-09-5 (Piperidine-4-carboxylic acid (3-methyl-cyclobutylmethyl)-amide) 関連製品

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量